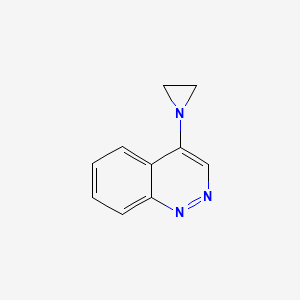

4-(Aziridin-1-yl)cinnoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68211-01-8 |

|---|---|

Molecular Formula |

C10H9N3 |

Molecular Weight |

171.20 g/mol |

IUPAC Name |

4-(aziridin-1-yl)cinnoline |

InChI |

InChI=1S/C10H9N3/c1-2-4-9-8(3-1)10(7-11-12-9)13-5-6-13/h1-4,7H,5-6H2 |

InChI Key |

SWSAUQISPPVZPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=CN=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aziridin 1 Yl Cinnoline and Its Analogs

Establishment of the Cinnoline (B1195905) Core Structure

The formation of the cinnoline nucleus is a critical step in the synthesis of 4-(aziridin-1-yl)cinnoline. Various synthetic routes have been developed to construct this bicyclic heteroaromatic system, ranging from classical multi-step approaches to more modern and efficient cyclization reactions.

Multi-Step Organic Synthesis Approaches

Classical methods for cinnoline synthesis often involve multi-step sequences starting from readily available aromatic precursors. These methods, while foundational, may involve harsh reaction conditions or the use of hazardous reagents.

One of the earliest methods is the Richter cinnoline synthesis , which involves the cyclization of an alkyne precursor, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce 4-hydroxycinnoline-3-carboxylic acid. This intermediate can then be decarboxylated and the hydroxyl group reductively removed to yield the parent cinnoline.

Another well-established route is the Widman-Stoermer synthesis . This reaction involves the ring-closing of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. The reaction proceeds through the in-situ formation of nitrous acid and then dinitrogen trioxide.

The Borsche cinnoline synthesis provides a pathway to 4-hydroxycinnolines through the diazotization of ortho-aminoacetophenones followed by cyclization of the resulting arenediazonium salt. This method is noted for its versatility, allowing for a range of substituents on the cinnoline ring with yields often reaching 70-90%.

A common multi-step strategy for preparing 4-substituted cinnolines involves the initial synthesis of a 4-halocinnoline, typically 4-chlorocinnoline (B183215). This intermediate serves as a versatile precursor for nucleophilic substitution reactions. The 4-chloro derivative can be synthesized from a corresponding 4-hydroxycinnoline by treatment with a chlorinating agent like phosphorus oxychloride. Subsequently, the chloro group can be displaced by a variety of nucleophiles to introduce different functionalities at the 4-position. For the synthesis of this compound, this would involve the nucleophilic attack of aziridine (B145994) on the 4-chlorocinnoline intermediate.

| Classical Synthesis | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Richter Synthesis | o-C₆H₄(N₂Cl)C≡CCO₂H | Water | 4-Hydroxycinnoline-3-carboxylic acid |

| Widman-Stoermer Synthesis | α-Vinyl-aniline | HCl, NaNO₂ | Cinnoline derivative |

| Borsche Synthesis | o-Aminoacetophenone | Diazotizing agents | 4-Hydroxycinnoline |

| Nucleophilic Substitution Route | 4-Hydroxycinnoline | POCl₃, then Aziridine | This compound |

Intramolecular Cyclization Reactions

More contemporary approaches often rely on intramolecular cyclization reactions, which can offer greater efficiency and control over the final product. These methods typically involve the formation of a key bond to close the pyridazine (B1198779) ring of the cinnoline system.

One such strategy involves the intramolecular cyclization of hydrazones. For instance, substituted phenyl hydrazono (cyano) acetamides can undergo intramolecular cyclization in the presence of a Lewis acid like anhydrous aluminum chloride in a suitable solvent such as chlorobenzene (B131634) to form substituted 4-aminocinnoline-3-carboxamides.

Another approach is the intramolecular redox cyclization. A transition-metal-free method has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). This reaction proceeds through a key intramolecular redox reaction, followed by condensation, azo isomerization to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product.

Palladium-catalyzed intramolecular C-N cyclization has also been employed. This method can follow a regioselective ring-opening of an N-tosyl aziridine with a carbon nucleophile derived from a 2-(bromoaryl)acetonitrile, leading to the formation of a tetrahydroquinoline, a related heterocyclic system. While not directly forming a cinnoline, this demonstrates the power of intramolecular cyclization in building nitrogen-containing bicyclic systems.

| Cyclization Strategy | Precursor | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Hydrazone Cyclization | Phenyl hydrazono (cyano) acetamide (B32628) | Anhydrous AlCl₃, Chlorobenzene | 4-Aminocinnoline-3-carboxamide |

| Intramolecular Redox Cyclization | 2-Nitrobenzyl alcohol and benzylamine | Base (e.g., CsOH·H₂O) | Cinnoline derivative |

| Pd-catalyzed C-N Cyclization | Product of aziridine ring-opening | Palladium catalyst | Tetrahydroquinoline |

Transition-Metal-Free Synthetic Protocols

The development of transition-metal-free synthetic methods is a significant area of research due to the cost, toxicity, and environmental concerns associated with some transition metals. Several such protocols have been successfully applied to the synthesis of cinnolines and related heterocycles.

As mentioned previously, the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine is a notable example of a transition-metal-free approach to cinnoline synthesis. This reaction is typically promoted by a base in a mixed solvent system.

Furthermore, modifications to classical syntheses, such as the Skraup and Friedlander quinoline (B57606) syntheses, have been developed to be transition-metal-free, often employing microwave irradiation or ionic liquids to improve reaction efficiency and avoid harsh conditions. While these methods produce quinolines, the principles can be conceptually extended to the synthesis of other nitrogen-containing heterocycles like cinnolines.

Stereoselective Introduction of the Aziridine Ring

The introduction of the aziridine ring onto the cinnoline core, or its precursor, must be carefully controlled to achieve the desired stereochemistry, particularly when chiral analogs are targeted.

Enantioselective Aziridination Reactions

Direct aziridination of an appropriate cinnoline precursor, if feasible, could be achieved through enantioselective methods. Catalytic aziridination of alkenes is a general approach for the synthesis of aziridines. This "C2+N1" addition can be rendered enantioselective through the use of chiral transition-metal catalysts. Complexes of metals such as manganese, iron, copper, rhodium, and cobalt have been shown to be effective in catalyzing asymmetric olefin aziridination with various nitrene sources.

For the synthesis of N-aryl aziridines, the use of aryl azides as the nitrene source is attractive as it directly introduces the N-aryl group. Cobalt(II)-based metalloradical catalysis has been demonstrated to be efficient for the highly enantioselective aziridination of alkenes with fluoroaryl azides. This approach could potentially be adapted for the aziridination of a cinnoline derivative bearing a suitable alkene functionality.

| Catalyst System | Nitrene Source | Key Feature |

|---|---|---|

| Chiral Mn, Fe, Cu, Rh, Co complexes | Iminoiodanes, Haloamines, Organic Azides | Catalytic asymmetric aziridination |

| Co(II)-based metalloradical | Fluoroaryl azides | Enantioselective synthesis of N-aryl aziridines |

Ring-Opening and Re-Cyclization Pathways

An alternative to direct aziridination is the construction of the aziridine ring through a ring-opening and re-cyclization sequence. These pathways often start from readily available chiral precursors like amino alcohols or epoxides, allowing for the stereospecific formation of the aziridine ring.

One common method is the Wenker synthesis and its modifications, which involve the cyclization of vicinal amino alcohols. The amino alcohol is first converted to a sulfate (B86663) ester, which then undergoes base-induced elimination of the sulfate to form the aziridine. This method has been improved to proceed under milder conditions, making it applicable to a wider range of substrates. For instance, amino alcohols can be treated with chlorosulfonic acid to form the hydrogen sulfate, which is then cyclized with a base like sodium hydroxide.

Another pathway involves the ring-opening of epoxides with an amine, followed by cyclization of the resulting amino alcohol. The stereochemistry of the epoxide can be translated to the final aziridine product.

The Mitsunobu reaction can be used for the internal cyclization of β-amino alcohols to yield chiral aziridines. This reaction proceeds with inversion of configuration at the alcohol carbon. The resulting aziridines can then undergo regioselective ring-opening with a nucleophile. For example, the ring-opening of chiral aziridines with hydrazoic acid (HN₃) can produce azido (B1232118) amines, which are precursors to vic-diamines. The stereochemical outcome of the ring-opening can depend on the substitution pattern of the aziridine.

| Pathway | Starting Material | Key Steps | Stereochemical Aspect |

|---|---|---|---|

| Modified Wenker Synthesis | Vicinal amino alcohol | Formation of sulfate ester, base-induced cyclization | Stereospecific |

| Epoxide Ring-Opening | Epoxide | Nucleophilic ring-opening with an amine, cyclization of the amino alcohol | Stereochemistry transferred from epoxide |

| Internal Mitsunobu Reaction | β-Amino alcohol | Intramolecular cyclization | Inversion of configuration at the alcohol center |

Preparation of Substituted this compound Precursors

The synthesis of this compound hinges on the preparation of a suitably activated cinnoline precursor, typically a 4-halocinnoline, which can undergo nucleophilic substitution with aziridine. The common route to these precursors begins with the synthesis of substituted cinnolin-4(1H)-ones.

One of the most versatile methods for creating the cinnoline ring system involves the diazotization of ortho-aminoacetophenones, which then cyclize to form the corresponding cinnoline derivatives in yields often ranging from 70-90%. innovativejournal.in Another classical approach is the Richter cinnoline synthesis, which involves the cyclization of an alkyne derived from o-aminophenylpropiolic acid. ijariit.comwikipedia.org These foundational methods allow for the introduction of various substituents onto the benzene (B151609) ring portion of the cinnoline core, which are carried through to the final product.

Once the desired substituted cinnolin-4(1H)-one is obtained, it is activated for nucleophilic substitution. This is typically achieved through chlorination using a reagent like phosphorus oxychloride (POCl₃), converting the hydroxyl group at the 4-position into a good leaving group, the chloro group. acs.org This reaction yields the critical intermediate, a substituted 4-chlorocinnoline. The reactivity of this intermediate is analogous to that of 4-chloroquinolines, which are known to undergo nucleophilic substitution reactions. mdpi.comresearchgate.net The 4-chlorocinnoline is then reacted with aziridine, where the aziridine nitrogen acts as a nucleophile, displacing the chloride ion to form the C-N bond and yield the final this compound product. smolecule.com

| Precursor Class | General Structure | R-Groups (Examples) | Key Transformation |

| Cinnolin-4(1H)-one |  | H, 6-Bromo, 6-Nitro, 7-Chloro | Chlorination with POCl₃ |

| 4-Chlorocinnoline |  | H, 6-Bromo, 6-Nitro, 7-Chloro | Nucleophilic substitution with aziridine |

This table presents common precursor classes for the synthesis of substituted this compound.

Derivatization Strategies for Structural Diversification

To explore the chemical space and potential applications of this compound, researchers employ various derivatization strategies. These can be targeted at either the cinnoline ring system or the aziridine moiety itself.

Structural diversification of the cinnoline core can be achieved by introducing various substituents at positions 5, 6, 7, and 8 of the bicyclic ring system. researchgate.net This can be accomplished either by starting with an already substituted precursor, such as a substituted o-aminoacetophenone, or by performing electrophilic substitution reactions on the cinnoline ring itself. innovativejournal.inijariit.com

Research by Yamazaki, Draper, and Castle led to the synthesis of 4-aziridinocinnolines with various substituents on the benzene ring. researchgate.net A notable example from this series is 4-aziridino-6-nitrocinnoline, which indicates that nitration of the cinnoline ring is a viable strategy for modification. researchgate.net The introduction of such electron-withdrawing or electron-donating groups can significantly alter the electronic properties and biological activity of the molecule. The synthesis of a range of 4-aminocinnoline analogs with different substituents on the ring further demonstrates the feasibility of creating a library of compounds based on this scaffold. acs.org

| Position of Substitution | Substituent Example | Synthetic Approach |

| 6 | -NO₂ | Nitration of the cinnoline ring |

| 6 | -Br | Use of 6-bromocinnolin-4(1H)-one precursor acs.org |

| 5, 7, or 8 | Various | Synthesis from appropriately substituted precursors researchgate.net |

This table illustrates examples of derivatization on the cinnoline ring of this compound.

The aziridine ring contains a nitrogen atom that can be further functionalized, offering another avenue for structural diversification. nih.gov In this compound, the aziridine nitrogen is secondary and can, in principle, undergo reactions typical for such amines, including N-alkylation and N-acylation.

The reactivity of the aziridine ring is heavily influenced by the substituent on the nitrogen atom. arkat-usa.org The introduction of a strong electron-withdrawing group, such as a tosyl or nosyl group, "activates" the aziridine ring, making it more susceptible to ring-opening reactions, which can be a gateway to further complex modifications. arkat-usa.org Modern synthetic strategies allow for modular control over the functional group attached to the aziridine nitrogen, which directly impacts the electrophilicity and chemical behavior of the heterocycle. nih.gov While specific examples of N-functionalization on the this compound scaffold are not detailed in the literature, general methods for aziridine synthesis and modification are well-established. nih.gov These include the addition of carbene equivalents to imines or intramolecular cyclization reactions, which can be adapted to produce N-functionalized analogs. nih.gov Copper-catalyzed reactions have also been shown to be effective for creating C-N bonds in domino reactions involving N-sulfonylaziridines. organic-chemistry.org

| Functionalization Type | Reagent Class | Potential Functional Group |

| N-Acylation | Acyl chlorides, Anhydrides | Acetyl (-COCH₃), Benzoyl (-COPh) |

| N-Sulfonylation | Sulfonyl chlorides | Tosyl (-SO₂C₇H₇), Nosyl (-SO₂C₆H₄NO₂) |

| N-Alkylation | Alkyl halides | Methyl (-CH₃), Benzyl (-CH₂Ph) |

This table outlines potential strategies for the functionalization of the aziridine nitrogen atom.

Preclinical Pharmacological Evaluation of 4 Aziridin 1 Yl Cinnoline Derivatives

In Vitro Cellular Activity Assessment

The unique structural characteristics of 4-(aziridin-1-yl)cinnoline and its derivatives have prompted extensive research into their potential as therapeutic agents across a wide range of diseases. The incorporation of the cinnoline (B1195905) bicyclic system and the strained aziridine (B145994) ring suggests a high degree of reactivity and potential for biological activity. researchgate.net This has led to the synthesis and evaluation of numerous derivatives to explore their efficacy in various in vitro cellular models.

Derivatives of the cinnoline scaffold have demonstrated notable anti-proliferative effects against several human cancer cell lines. The cytotoxic potential of these compounds is often attributed to the reactive aziridine moiety, which can alkylate biological macromolecules, and the planar cinnoline ring system, which can intercalate with DNA. mdpi.com

Research has shown that certain this compound derivatives exhibit significant cytotoxic activity. For instance, novel 1-(1-benzoylindoline-5-sulfonyl)-4-phenyl-4,5-dihydroimidazolones have shown potent and broad cytotoxicities against human lung carcinoma (A549) and human chronic myelogenous leukemia (K562) cell lines, with activities comparable to the standard drug doxorubicin. koreascience.kr One particular derivative from this series demonstrated cytotoxicity far more potent than doxorubicin. koreascience.kr

Similarly, new acetamide (B32628) and 1,3-thiazolidinone derivatives of quinazolinone were assessed for their cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. nih.gov Several of these compounds exhibited potent cytotoxic activities against both cell lines. nih.gov Furthermore, organotin(IV) carboxylate compounds derived from propanoic acid have shown very good anti-proliferative activity against human prostate cancer (PC-3) and MCF-7 cell lines, with IC50 values in the micromolar range. mdpi.com

The anti-proliferative activity of these derivatives is often evaluated using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Anti-proliferative Activity of Cinnoline and Related Derivatives in Various Cancer Cell Lines

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| 1-(1-Benzoylindoline-5-sulfonyl)-4-phenyl-4,5-dihydroimidazolones | A549, K562 | Potent cytotoxicity, comparable to doxorubicin | koreascience.kr |

| Acetamide and 1,3-thiazolidinone derivatives of quinazolinone | MCF-7, A549 | Potent cytotoxic activities | nih.gov |

| Organotin(IV) carboxylates | PC-3, MCF-7 | Good activity (IC50 = 0.100 to 0.758 µM) | mdpi.com |

| Quillaic acid derivatives | MCF-7 | Improved anti-proliferative activity | frontiersin.org |

| 1-Benzhydrylpiperazine derivatives | MCF-7 | Interesting growth inhibitory effects | nih.gov |

| α-(Fluoro-substituted isoindolinone-2-yl)glutarimide analogues | K562 | Strong inhibitory effect | sioc-journal.cn |

The search for new antimicrobial agents has led to the investigation of cinnoline derivatives for their activity against a variety of bacterial pathogens. These compounds have shown promise against both Gram-positive and Gram-negative bacteria.

Pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov One compound from this series displayed significant antibacterial activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus. Another derivative emerged as a potent dual anti-inflammatory and antibacterial agent. nih.gov

The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The cup-plate agar (B569324) diffusion method is also a common technique, where the diameter of the zone of inhibition around a well containing the compound indicates its antibacterial potency. globalscientificjournal.com

Studies on other related heterocyclic compounds have also provided insights into potential antibacterial mechanisms. For example, dihydromyricetin (B1665482) has demonstrated antibacterial activity against S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa. mdpi.com Its mechanism is thought to involve lysis of the cell wall, leakage of intracellular components, and inhibition of the tricarboxylic acid cycle. mdpi.com

Table 2: Antibacterial Activity of Cinnoline and Related Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnoline derivative (4i) | E. coli, P. aeruginosa, S. aureus | Significant antibacterial property | nih.gov |

| Pyrazolo[4,3-c]cinnoline derivative (4b) | Not specified | Dual anti-inflammatory-antibacterial agent | nih.gov |

| 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | MIC range: 12.5–50 µg/mL | semanticscholar.org |

| Dihydromyricetin | S. aureus, B. subtilis, E. coli, P. aeruginosa | Ideal antibacterial activity | mdpi.com |

| Imidazolidine-4-one derivatives | S. aureus (MRSA), E. coli | Potent activity | nih.gov |

| MHY1383/MHY1387 | E. coli, B. subtilis, S. aureus | Significant biofilm inhibition | nih.gov |

| Bartericin A, Angusticornin B | B. subtilis, S. aureus | Moderate activity | sioc-journal.cn |

In addition to their antibacterial properties, cinnoline derivatives have been explored for their potential to combat fungal infections. Fungal pathogens such as Aspergillus niger and various Candida species are major causes of opportunistic infections, particularly in immunocompromised individuals.

Several studies have reported the antifungal activity of cinnoline and its analogues. For instance, a series of pyrazolo-pyridazine and pyrazolo-cinnoline derivatives were screened for their in vitro antifungal activity. medwinpublishers.com Certain compounds within these series exhibited potent activity against fungal strains. medwinpublishers.com Specifically, some 3'-methyl-substituted-pyrazolo[4,3-C]cinnolines showed good anti-fungal activity against various pathogenic fungi. medwinpublishers.com

The evaluation of antifungal activity often involves determining the MIC against a panel of fungal species. The Sabouraud agar medium is commonly used for culturing fungi in these assays. medwinpublishers.com

Table 3: Antifungal Activity of Cinnoline and Related Derivatives

| Compound/Derivative | Fungal Pathogen(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyrazolo-cinnoline derivatives | Candida albicans, Cryptococcus neoformans | Potent antifungal activity | medwinpublishers.com |

| 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives | Aspergillus niger, Candida albicans | MIC range: 12.5–50 µg/mL | semanticscholar.org |

| C14R peptide | C. neoformans, C. krusei, C. albicans | Good antifungal activity (MIC: 0.8476-10.88 µg/mL) | mdpi.com |

| Essential oils from Piper species | C. krusei, C. neoformans | High antifungal activity | unesp.brresearchgate.net |

| 5-Aminoimidazole-4-carbohydrazonamide derivatives | C. albicans, C. krusei | Strong antifungal activity | nih.gov |

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health issue. The emergence of drug-resistant strains necessitates the development of new antimalarial agents. Cinnoline derivatives, sharing structural similarities with known antimalarial quinolines, have been investigated for their antiplasmodial activity. mdpi.com

Research has demonstrated the in vitro antimalarial potential of various heterocyclic compounds related to the cinnoline scaffold. nih.gov For example, a novel hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazides showed an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of the standard drug chloroquine. nih.gov Another study on pyrazole-quinoline derivatives identified a compound with an IC50 value of 0.036 µg/mL against P. falciparum, comparable to chloroquine. nih.gov

The antimalarial potency is typically assessed by determining the concentration of the compound required to inhibit the growth of the parasite in vitro, often expressed as the IC50 value.

**Table 4: Antimalarial Activity of Cinnoline and Related Derivatives against *Plasmodium falciparum***

| Compound/Derivative | Strain | IC50 | Reference |

|---|---|---|---|

| Ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazide (B42300) hybrid | Not specified | 0.19 µg/mL | nih.gov |

| Pyrazole-quinoline derivative | Not specified | 0.036 µg/mL | nih.gov |

| Quinolinyl β-enaminone hybrid | MDR PfK1 | 3.89 µM | nih.gov |

| Imine linkage of N-(7-chloroquine in-4-yl)-ethylenediamine and benzaldehyde (B42025) derivative | CQR PfW2 | 0.172 ± 0.003 µM | nih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | CQ-Sensitive and CQ-Resistant strains | Very active | mdpi.com |

| 1,2,3-triazol-1-yl quinoline (B57606) derivative (56) | W2 CQR clone | 1.4 µM | mdpi.com |

| 1,2,3-triazol-1-yl quinoline derivative (75) | Not specified | 0.09 µM | mdpi.com |

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnoline derivatives have been investigated for their potential to modulate inflammatory pathways. ijariit.com

Studies on pyrazolo[4,3-c]cinnoline derivatives have shown promising anti-inflammatory activity. nih.gov Certain compounds in this series demonstrated significant anti-inflammatory effects with reduced ulcerogenic and lipid peroxidation activity compared to the standard drug naproxen. nih.gov The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

For instance, a 1,4-dihydropyridine (B1200194) derivative was shown to inhibit NO and pro-inflammatory cytokine production while increasing the production of the anti-inflammatory cytokine IL-10 in vitro. nih.gov

Table 5: Anti-inflammatory Activity of Cinnoline and Related Derivatives

| Compound/Derivative | Cellular Model | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnoline derivatives (4d, 4l) | Not specified | Promising anti-inflammatory activity | nih.gov |

| 1,4-Dihydropyridine derivative (Compound 4) | RAW264.7 cells | Inhibition of NO, pro-inflammatory cytokines; increased IL-10 | nih.gov |

| Indole-imidazolidine derivatives (LPSF/NN-52, LPSF/NN-56) | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β | nih.gov |

| Substituted pyrimidine (B1678525) ring in cinnoline molecule | Bovine serum albumin denaturation model | Good activity | ijariit.com |

| Benzimidazole derivatives (4a, 4b, 5, 6, 9) | Not specified | Significant inhibitory potency | ekb.eg |

The biological activities of this compound derivatives are often mediated by their interaction with specific enzymes. The inhibition of key enzymes involved in disease pathogenesis is a major strategy in drug discovery.

Cinnoline derivatives have been identified as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in certain neurological and psychiatric disorders. semanticscholar.org Specifically, 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines have been described as novel PDE10A inhibitors. semanticscholar.org The inhibition of phosphodiesterase 4 (PDE4) is also a target for anti-inflammatory therapies, as it leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which has anti-inflammatory effects. nih.gov

Furthermore, some cinnoline-related compounds have shown inhibitory activity against other enzymes. For example, some phthalimide/naphthalimide-containing 1,2,3-triazole hybrids have been suggested to interact with E. coli topoisomerase II DNA gyrase B. researchgate.net

Table 6: Enzyme Inhibitory Activity of Cinnoline and Related Derivatives

| Compound/Derivative | Target Enzyme | Significance | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-4-(pyridine-3-yl)cinnolines | Phosphodiesterase 10A (PDE10A) | Potential for treating neurological disorders | semanticscholar.org |

| Phthalimide/Naphthalimide containing 1,2,3-triazole hybrid (6e) | E. coli topoisomerase II DNA gyrase B | Potential antibacterial mechanism | researchgate.net |

| Rolipram | Phosphodiesterase 4 (PDE4) | Anti-inflammatory effects | nih.gov |

Receptor Binding and Modulation (e.g., GABAA Receptors)

The central nervous system (CNS) activity of cinnoline derivatives has been linked to their interaction with key neurotransmitter systems. Notably, certain cinnoline-based compounds have been identified as allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors. google.comresearchgate.net GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors, particularly GABAA receptors, are established targets for therapeutic agents used in the treatment of anxiety and other CNS disorders. google.comcerradopub.com.br

GABAA receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ, δ). biorxiv.orgfrontiersin.org The specific subunit composition determines the pharmacological properties of the receptor complex. biorxiv.org While the neurotransmitter GABA binds to the orthosteric site at the interface between α and β subunits, allosteric modulators bind to distinct sites on the receptor complex to enhance or inhibit receptor function. frontiersin.orgmdpi.com

Research indicates that specific cinnoline derivatives function as allosteric modulators at GABAA receptors, showing potential efficacy in treating anxiety disorders. researchgate.net The mechanism of modulation often involves binding to specific interfaces between subunits, such as the benzodiazepine (B76468) binding site located at the α+/γ- interface in the extracellular domain, which potentiates the GABA-mediated chloride current. biorxiv.orgfrontiersin.org Other allosteric sites have been identified in the transmembrane domain (TMD) of the receptor. frontiersin.orgmdpi.com The activity of modulators is highly dependent on the receptor's subunit makeup; for instance, the presence of a γ subunit is critical for the action of benzodiazepines, while other compounds may target δ-subunit-containing receptors, which are primarily located extrasynaptically and mediate tonic inhibition. biorxiv.orgmdpi.com

Table 1: Receptor Modulation Profile of Cinnoline Derivatives at GABAA Receptors

| Compound Class | Receptor Target | Subunit Interface (Putative) | Observed Effect | Reference |

|---|---|---|---|---|

| Cinnoline Derivatives | GABAA Receptor | Allosteric Site | Positive Allosteric Modulation | researchgate.net |

In Vivo Efficacy in Relevant Animal Models

Beyond their effects on the central nervous system, derivatives of the cinnoline scaffold have demonstrated potential as anticancer agents. researchgate.netthepharmajournal.com Specifically, certain compounds have been evaluated for antileukemic properties in preclinical in vivo models. ijbpas.com

In studies utilizing murine leukemia models, a cinnoline derivative was tested for its efficacy against P388 leukemia. ijbpas.com The results of this in vivo testing were significant, as the compound demonstrated antileukemic activity that was comparable to that of mitoxantrone, a well-established antineoplastic agent used in cancer chemotherapy. ijbpas.com This finding highlights the potential of the cinnoline scaffold as a basis for the development of novel treatments for leukemia.

Table 2: In Vivo Antileukemic Efficacy of a Cinnoline Derivative

| Animal Model | Cell Line | Compound Class | Reference Compound | Outcome | Reference |

|---|

Given their modulatory effects on CNS receptors like the GABAA receptor, cinnoline derivatives have been investigated for their potential to treat cognitive disorders. google.com Patent literature discloses novel cinnoline-based compounds for the potential treatment or prophylaxis of conditions such as dementia associated with Alzheimer's and Parkinson's disease, as well as other cognitive and mood disorders. google.com

The preclinical assessment of compounds for cognitive enhancement often employs rodent models where a cognitive deficit is induced. mdpi.com For example, the scopolamine-induced amnesia model in mice is a standard method to screen for drugs with potential memory-improving effects. mdpi.com In these models, successful therapeutic candidates are expected to ameliorate the behavioral and cognitive impairments induced by the neurotoxin. mdpi.com While specific data on this compound in these models is not detailed in the available literature, the broader class of cinnoline derivatives has been identified as having potential utility for cognitive disorders based on their underlying pharmacology. google.com

Table 3: Framework for Evaluating Cinnoline Derivatives in Cognitive Models

| Animal Model | Condition | Compound Class | Assessed Function | Potential Outcome | Reference |

|---|

Structure Activity Relationship Sar Investigations of 4 Aziridin 1 Yl Cinnoline

Contribution of the Aziridine (B145994) Ring to Biological Potency

The aziridine ring, a three-membered nitrogen-containing heterocycle, is a key pharmacophore in a multitude of biologically active compounds, renowned for its contribution to antitumor and antibacterial activities. nih.govresearchgate.net The inherent ring strain of the aziridine moiety renders it susceptible to nucleophilic attack and subsequent ring-opening, a characteristic that is fundamental to its biological mechanism. nih.gov This reactivity allows aziridine-containing compounds to act as powerful alkylating agents, forming covalent bonds with biological macromolecules such as DNA and proteins. researchgate.net

The biological potency of compounds containing an aziridine ring is often directly linked to this alkylating ability. researchgate.net The formation of covalent crosslinks within DNA, for instance, can inhibit DNA replication and transcription, ultimately leading to cell death, which is a desirable outcome in the context of cancer therapy. The presence of the aziridine group in the 4-(Aziridin-1-yl)cinnoline structure is therefore considered essential for its pharmacological activity, enhancing its chemical reactivity and potential therapeutic properties. nih.gov While direct quantitative studies on the contribution of the aziridine ring to the biological potency of this compound are not extensively detailed in the available literature, the well-established role of this functional group in related bioactive molecules strongly suggests its indispensable role.

Positional and Electronic Effects of Substituents on the Cinnoline (B1195905) Nucleus

The biological activity of this compound analogs is significantly modulated by the nature and position of substituents on the bicyclic cinnoline core. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence the molecule's reactivity, bioavailability, and interaction with its biological target.

The introduction of halogen atoms onto the cinnoline nucleus is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. While specific studies detailing the systematic halogenation of this compound are limited, general SAR principles for cinnoline derivatives suggest that halogen substitution can enhance biological potency. For other classes of cinnoline derivatives, halogen substituents have been shown to increase anti-inflammatory and analgesic activity. bldpharm.com In some instances, chlorine and fluorine substitutions have been associated with improved antibacterial activity. bldpharm.com The position of the halogen on the cinnoline ring is also critical, as it can influence the molecule's electronic distribution and steric profile, thereby affecting its binding affinity to target proteins.

The electronic nature of substituents on the cinnoline ring plays a pivotal role in determining the biological activity of this compound analogs. Research has shown that the strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly impact potency.

In a notable study of 4-aziridinocinnolines with various substituents at the 5, 6, 7, and 8 positions, the derivative with a nitro group at the 6-position, 4-aziridino-6-nitrocinnoline, was identified as the most active compound in the series. researchgate.net The nitro group is a strong electron-withdrawing group, suggesting that reducing the electron density of the cinnoline ring system enhances the compound's biological activity. This is consistent with findings for other cinnoline derivatives, where electron-withdrawing groups have been associated with increased antibacterial activity. bldpharm.comimedpub.com

Conversely, studies on other types of cinnoline derivatives, such as pyrazolo[4,3-c]cinnolines, have indicated that compounds bearing electron-donating groups on an attached benzoyl ring exhibit higher anti-inflammatory activity. nih.gov For antiepileptic activity in other cinnoline series, electron-donating groups like hydroxyl (-OH) and carboxylic acid (-COOH) were found to be more potent than those with electron-withdrawing groups. bldpharm.com These findings underscore the complex interplay between the nature of the substituent, its position on the cinnoline nucleus, and the specific biological activity being evaluated.

The following table summarizes the general influence of substituent electronic effects on the activity of various cinnoline derivatives.

| Substituent Type | General Effect on Activity of Cinnoline Derivatives | Reference Compound Example (if available) |

| Electron-Withdrawing Group (e.g., -NO₂) | Increased antibacterial and antitumor activity | 4-Aziridino-6-nitrocinnoline |

| Electron-Donating Group (e.g., -OCH₃, -OH) | Increased anti-inflammatory or antiepileptic activity in some series | Not specific to this compound |

If chiral centers are introduced into the this compound scaffold, for example, through substitution on the aziridine ring or on the cinnoline nucleus with chiral moieties, it is highly probable that the resulting enantiomers or diastereomers would exhibit different biological potencies. One stereoisomer may fit more precisely into the binding site of a target protein, leading to a stronger interaction and greater efficacy, while the other may have a weaker interaction or even interact with a different target, potentially leading to off-target effects. The development of chiral derivatives and the separation and biological evaluation of individual stereoisomers would be a crucial step in optimizing the therapeutic potential of this class of compounds.

Correlation between Molecular Features and Target Interactions

Understanding the correlation between the molecular features of this compound analogs and their interactions with biological targets is essential for mechanism-based drug design. While the specific targets of this compound are not definitively identified in the provided context, studies on other cinnoline derivatives have shed light on their potential molecular targets, which include various protein kinases such as Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (BTK), and Colony-Stimulating Factor-1 Receptor (CSF-1R). nih.govnih.gov

Computational methods like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been employed to investigate the binding modes of cinnoline-based inhibitors. nih.gov For instance, molecular docking studies of cinnoline analogues as BTK inhibitors have helped to elucidate the key interactions within the enzyme's active site. nih.gov These studies often reveal the importance of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions for potent inhibition. CoMFA and CoMSIA contour maps from 3D-QSAR analyses can further highlight the regions around the molecule where steric bulk, hydrophilicity, or negative electrostatic potential is favorable for enhancing activity. nih.gov Such computational insights provide a rational basis for designing novel this compound analogs with improved affinity and selectivity for their intended biological targets.

Development of Pharmacophores for this compound Analogs

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. The development of a pharmacophore for this compound analogs would be a valuable tool for virtual screening and the design of new, potent derivatives. imedpub.com

Although a specific pharmacophore model for this compound is not described in the available literature, studies on other cinnoline and quinoline-based inhibitors provide a framework for how such a model could be developed. nih.gov Ligand-based pharmacophore modeling can be performed using a set of known active compounds to identify common chemical features. imedpub.com These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers.

For example, a pharmacophore hypothesis for a series of cyclooxygenase inhibitors included a hydrogen bond acceptor, a hydrophobic group, and two aromatic rings. pharmacophorejournal.com Similarly, a 3D-QSAR study on cinnoline-based BTK inhibitors could inform the development of a pharmacophore model by identifying the key steric and electronic features required for high-affinity binding. nih.gov A well-validated pharmacophore model for this compound analogs could then be used as a 3D query to search large chemical databases for novel scaffolds that fit the model, thereby accelerating the discovery of new lead compounds.

Mechanistic Elucidation of 4 Aziridin 1 Yl Cinnoline Biological Action

Molecular Mechanisms of Anti-proliferative Activity

The anti-proliferative properties of 4-(Aziridin-1-yl)cinnoline are believed to stem from its ability to interact with fundamental cellular processes required for cancer cell growth and survival. These mechanisms primarily involve direct damage to DNA and interference with crucial enzymatic pathways.

The presence of the aziridine (B145994) moiety in this compound is a key indicator of its likely mechanism of action. Aziridinyl compounds are well-established alkylating agents, capable of forming covalent bonds with biological macromolecules. nih.govnih.gov This reactivity is central to their anti-proliferative effects.

The three-membered aziridine ring is highly strained and susceptible to nucleophilic attack, which opens the ring. In a cellular environment, the nucleophilic centers on DNA bases, particularly the N7 position of guanine, can attack one of the ring carbons of the aziridinium (B1262131) ion. This process results in the formation of a permanent, covalent bond between the drug and the DNA strand. This modification of the DNA structure, known as alkylation, can have several cytotoxic consequences:

Cross-linking: If a molecule possesses two alkylating groups, it can form links between two different DNA strands (interstrand cross-links) or within the same strand (intrastrand cross-links). These cross-links prevent the DNA strands from separating, which is a necessary step for both replication and transcription, thereby halting cell division and leading to apoptosis. nih.gov

DNA Damage Response: The cell recognizes the alkylated base as damage, triggering DNA repair pathways. nih.gov If the damage is too extensive to be repaired, the cell will initiate programmed cell death.

Research into related compounds has supported this mechanism. For instance, various 4-aziridinocinnolines were synthesized as potential antitumor drugs, with studies identifying 4-aziridino-6-nitrocinnoline as a particularly active compound within its series, highlighting the importance of the aziridinocinnoline scaffold in anti-cancer activity. researchgate.netresearchgate.net

| Effect | Description | Cellular Consequence |

|---|---|---|

| Covalent Bonding | The aziridine ring opens and forms a covalent bond with nucleophilic sites on DNA bases (e.g., N7 of guanine). | Formation of DNA adducts. |

| DNA Cross-linking | Formation of interstrand or intrastrand links that prevent DNA strand separation. | Inhibition of DNA replication and transcription. |

| Activation of Repair Pathways | Cellular machinery recognizes DNA adducts as damage and initiates repair processes. | Cell cycle arrest; if damage is irreparable, apoptosis is triggered. |

Beyond direct DNA damage, the aziridine moiety suggests another potential anti-proliferative mechanism: interference with protein homeostasis. The ubiquitin-proteasome pathway (UPP) is the primary system for targeted protein degradation in eukaryotic cells and is essential for regulating the cell cycle, signal transduction, and eliminating misfolded or damaged proteins. mdpi.comnih.gov Inhibition of the proteasome leads to the accumulation of these proteins, causing cellular stress, cell cycle arrest, and apoptosis, making it an effective strategy in cancer therapy. nih.gov

Recent studies have identified aziridine derivatives as a novel class of proteasome inhibitors. nih.govmdpi.comresearchgate.net Although these compounds are known alkylating agents, research indicates they can also exhibit inhibitory activity towards the proteasome, potentially through non-covalent binding modes. nih.govmdpi.com This dual activity could contribute significantly to the cytotoxicity of this compound. By disrupting the UPP, the compound could prevent the degradation of pro-apoptotic factors and cell cycle inhibitors, amplifying its anti-cancer effects.

DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and recombination. researchgate.net They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thus relieving supercoiling. nih.gov Because cancer cells divide rapidly, they are highly dependent on topoisomerase activity, making these enzymes a prime target for anti-cancer drugs. mdpi.comewha.ac.kr

Antimicrobial Mechanisms of this compound

Cinnoline (B1195905) and its derivatives have been the subject of extensive research for their antimicrobial properties against various bacterial and fungal strains. mdpi.compnrjournal.comijariit.com The mechanisms underlying these effects are diverse, but one key area of investigation is the ability to counteract bacterial resistance mechanisms.

A major challenge in treating bacterial infections is the rise of multidrug resistance (MDR). nih.gov One of the primary mechanisms by which bacteria develop MDR is through the overexpression of efflux pumps, which are membrane proteins that actively expel antibiotics from the bacterial cell before they can reach their intracellular targets. eurekaselect.comnih.gov

Inhibiting these efflux pumps is a promising strategy to restore the efficacy of existing antibiotics. nih.govtheadl.com Small molecules known as efflux pump inhibitors (EPIs) can be used as adjuvants to block these pumps, thereby increasing the intracellular concentration of the antibiotic and rendering the bacteria susceptible once more. nih.gov The cinnoline scaffold, being an isomer of quinoline (B57606), is a promising candidate for this activity. Numerous quinoline derivatives have been identified as potent inhibitors of bacterial efflux pumps, such as the AcrAB-TolC pump in Gram-negative bacteria. eurekaselect.comtheadl.com It is therefore hypothesized that this compound could exert antimicrobial effects, or act synergistically with other antibiotics, by inhibiting these bacterial defense systems.

| Mechanism | Target | Outcome for Bacteria |

|---|---|---|

| Efflux Pump Inhibition | Membrane-bound efflux pumps (e.g., AcrAB-TolC). | Increased intracellular accumulation of antibiotics, reversal of multidrug resistance. |

| DNA Gyrase Inhibition | Type II topoisomerase essential for bacterial DNA replication. | Inhibition of cell division and bacterial death. |

Anti-inflammatory Signaling Pathway Modulation

In addition to their cytotoxic and antimicrobial activities, cinnoline derivatives have been evaluated for their anti-inflammatory properties. researchgate.netresearchgate.netnih.gov Inflammation is a complex biological response involving various signaling pathways and the release of pro-inflammatory mediators.

One key target in anti-inflammatory drug design is phosphodiesterase 4 (PDE4), an enzyme that regulates the levels of cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory cells. nih.gov Inhibition of PDE4 increases intracellular cAMP levels, which in turn down-regulates the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). nih.gov Certain cinnoline derivatives have been reported to act as PDE4 inhibitors. nih.gov Other studies on related quinoline compounds have shown direct inhibition of TNF-α formation and the release of enzymes like lysozyme (B549824) and β-glucuronidase from neutrophils, indicating a direct modulation of the inflammatory response. nih.gov The this compound compound, through its core cinnoline structure, may modulate these anti-inflammatory signaling pathways, suggesting a broader therapeutic potential beyond its anti-proliferative and antimicrobial actions.

Regulation of Cyclic Nucleotide Metabolism through PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger involved in a myriad of cellular processes. nih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn can modulate various physiological responses, including inflammation and smooth muscle relaxation. nih.gov While direct evidence for this compound as a PDE4 inhibitor is not available, the cinnoline scaffold is recognized as a promising framework for the development of such inhibitors. nih.gov

The general mechanism of PDE4 inhibition by small molecules involves binding to the active site of the enzyme, thereby preventing the breakdown of cAMP. This leads to the activation of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Table 1: General Effects of PDE4 Inhibition on Cyclic Nucleotide Metabolism

| Cellular Process | Consequence of PDE4 Inhibition | Downstream Effect |

| cAMP Hydrolysis | Decreased | Increased intracellular cAMP |

| Protein Kinase A (PKA) Activity | Increased | Phosphorylation of target proteins |

| Inflammatory Mediator Release | Reduced | Attenuation of inflammatory response |

| Smooth Muscle Tone | Reduced | Relaxation of smooth muscle |

Ligand-Target Interaction Dynamics and Signaling Cascades

The interaction between a ligand, such as a cinnoline derivative, and its protein target, like a phosphodiesterase, is a dynamic process governed by various non-covalent interactions. For other cinnoline-based inhibitors, X-ray crystallography has revealed the mode of binding within the catalytic domain of their target enzymes. For instance, studies on 4-(pyridin-3-yl)cinnolines as PDE10A inhibitors have detailed their binding at the enzyme's active site. nih.govresearchgate.net

The signaling cascade initiated by PDE4 inhibition is well-established. The accumulation of cAMP activates PKA, which then phosphorylates a variety of downstream substrates, including transcription factors like CREB (cAMP response element-binding protein). This can lead to changes in gene expression, ultimately resulting in the observed physiological effects.

Table 2: Hypothetical Ligand-Target Interactions and Downstream Signaling of a Cinnoline-Based PDE4 Inhibitor

| Interaction/Process | Description | Potential Consequence |

| Binding to PDE4 Active Site | The cinnoline scaffold and its substituents form non-covalent bonds with key residues. | Inhibition of cAMP hydrolysis. |

| Increased cAMP Levels | The primary consequence of PDE4 inhibition. | Activation of cAMP-dependent pathways. |

| PKA Activation | cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits. | Phosphorylation of downstream targets. |

| CREB Phosphorylation | PKA phosphorylates CREB, leading to its activation. | Modulation of gene transcription related to inflammation and other cellular processes. |

It is crucial to reiterate that the information presented here is based on the general properties of cinnoline derivatives as phosphodiesterase inhibitors. Further experimental studies are required to specifically elucidate the mechanistic details of this compound's biological actions.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Studies

Quantum mechanical calculations provide a fundamental understanding of the electronic structure and chemical reactivity of molecules. These methods are essential for characterizing the properties of "4-(Aziridin-1-yl)cinnoline" at the atomic level.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. asianpubs.orgugent.be It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like "this compound". DFT calculations can predict a variety of molecular properties, including optimized geometry, charge distribution, and spectroscopic signatures. sphinxsai.comresearchgate.net

For instance, DFT studies on related heterocyclic systems, such as quinoline (B57606), have been performed using the B3LYP functional with a 6-31+G(d,p) basis set to determine optimized structural parameters, thermochemistry, and dipole moments. scirp.org Similar calculations on aziridine (B145994) derivatives have been used to investigate the energetics of nitrogen inversion. asianpubs.org In the context of "this compound," DFT would be instrumental in understanding how the electron-donating aziridine group influences the electronic properties of the cinnoline (B1195905) ring system. The theory can also be used to calculate reactivity descriptors, such as Fukui functions, to predict sites susceptible to nucleophilic or electrophilic attack. sphinxsai.com

| Property | Value | Method | Reference |

| Dipole Moment (μ) in Gas Phase | 4.25 D | HF/6-311G(d,p) | researchgate.net |

| N=N Bond Length | ~1.26 Å | HF/6-311G(d,p) | ajchem-a.com |

This table presents calculated data for a parent 4-substituted cinnoline (Ar-H) as a representative example.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. scirp.org

In studies of substituted cinnolines, the distribution of HOMO and LUMO densities reveals how different functional groups affect the electronic landscape. For example, in triazolylcinnolines, the HOMO is often localized on the electron-donating triazole moiety, while the LUMO is concentrated on the acceptor cinnoline part. researchgate.net For "this compound," the aziridine group would likely contribute significantly to the HOMO, enhancing the molecule's electron-donating capacity. The HOMO-LUMO gap can be correlated with the molecule's potential for charge transfer interactions, which are important in both chemical reactions and biological recognition. researchgate.net

Calculations on a related quinoline derivative at the DFT B3LYP/6-31+G(d,p) level determined the HOMO and LUMO energies to be -6.646 eV and -1.816 eV, respectively, resulting in an energy gap of 4.83 eV. scirp.org A study on 7-Azathieno[2,3-c]cinnoline also highlighted the importance of HOMO-LUMO analysis in understanding intramolecular charge transfer. sphinxsai.com

| Orbital | Energy (eV) | Compound | Method | Reference |

| HOMO | -6.646 | Quinoline | B3LYP/6-31+G(d,p) | scirp.org |

| LUMO | -1.816 | Quinoline | B3LYP/6-31+G(d,p) | scirp.org |

| Energy Gap | 4.83 | Quinoline | B3LYP/6-31+G(d,p) | scirp.org |

This table provides representative HOMO-LUMO data for quinoline, a structurally related heterocycle, to illustrate typical energy values.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, particularly proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For "this compound," docking studies could identify potential protein targets and predict the binding affinity and mode of interaction.

Studies on other cinnoline derivatives have demonstrated the utility of this approach. For example, cinnoline-based compounds have been docked into the active site of tubulin, showing potential as inhibitors of its polymerization. nih.gov In another study, pyrazolo[4,3-c]cinnoline derivatives were docked into the active site of cyclooxygenase-2 (COX-2) (PDB ID: 1CX2), revealing a strong binding profile that correlated with their anti-inflammatory activity. pnrjournal.combohrium.com Similarly, novel cinnoline derivatives have been docked against DNA Gyrase B (PDB ID: 4BAE) to explore their potential as antibacterial agents. jocpr.combepls.com The aziridine moiety of "this compound" could potentially form specific interactions, such as hydrogen bonds or covalent bonds after ring-opening, with residues in a protein's active site.

| Compound Type | Protein Target | PDB ID | Key Finding | Reference |

| Pyrazolo[4,3-c]cinnoline | COX-2 | 1CX2 | Strong binding profile correlated with anti-inflammatory activity. | pnrjournal.combohrium.com |

| Cinnolone Derivative | Tubulin | Not specified | Potential inhibitor of tubulin polymerization with a calculated Ki of 0.5 nM. | researchgate.netnih.gov |

| Cinnoline Derivative | DNA Gyrase B | 4BAE | Favorable binding energies suggesting antibacterial potential. | jocpr.combepls.com |

| Cinnoline-isoxazole Hybrid | Elastase (Pseudomonas aeruginosa) | 1U4G | Docking results supported potential antibacterial activity. | researchgate.net |

Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility of a molecule over time. scispace.com For "this compound," MD simulations can explore the rotational freedom around the bond connecting the aziridine ring to the cinnoline core and the puckering of the aziridine ring itself. Understanding the conformational preferences of the molecule is crucial, as only specific conformations may be able to bind to a biological target.

MD simulations have been used to study the conformational space of related alkaloids like cinchonine (B1669041) and cinchonidine. scispace.comresearchgate.net These studies involve sampling Cartesian coordinates through quantum chemical molecular dynamics, followed by dimensionality reduction to analyze the probability distributions of different conformations. In the context of ligand-protein interactions, MD simulations can assess the stability of a docked pose over time. For example, simulations of N-Me aziridine derivatives complexed with caspase-3 and caspase-9 have been used to evaluate the stability of the complexes, as indicated by root mean square deviation (RMSD) and root mean square fluctuation (RMSF) parameters. tandfonline.com Such analyses would be critical in validating any predicted binding modes for "this compound."

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new compounds and to guide the design of more potent molecules.

For cinnoline derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities. researchgate.net For example, a 3D-QSAR study on 115 cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors identified key structural features for improving inhibitory activity. nih.gov The models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), highlighted the importance of bulky substituents at certain positions and hydrophilic, negatively charged groups at others. nih.gov

Linear Discriminant Analysis (LDA) for Activity Classification

Linear Discriminant Analysis (LDA) is a statistical method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. In medicinal chemistry, LDA is frequently employed to classify compounds as active or inactive based on a set of calculated molecular descriptors. nih.govnih.govmedium.com This approach helps in prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery process. medium.com

For a series of cinnoline derivatives, an LDA model can be developed to distinguish between compounds with high and low biological activity. The model is built using a training set of compounds with known activities and then validated using a test set. The effectiveness of the LDA model is assessed by its ability to correctly classify the compounds in the test set. researchgate.net Key molecular descriptors, such as electronic, steric, and topological properties, often form the basis of these models. acs.org

A hypothetical LDA study for a series of cinnoline analogs, including this compound, might yield a classification matrix like the one below. This matrix shows the number of compounds correctly and incorrectly classified by the LDA model. The goal of such a model is to maximize the separation between the different classes of compounds. medium.com

Table 1: Hypothetical LDA Classification Results for Cinnoline Derivatives

| Predicted Active | Predicted Inactive | Total | |

|---|---|---|---|

| Observed Active | 25 | 5 | 30 |

| Observed Inactive | 3 | 27 | 30 |

This table represents a hypothetical outcome of an LDA study, demonstrating the classification accuracy of the model.

The success of an LDA model is often determined by statistical parameters such as high classification accuracy and a significant statistical F-value, which indicates that the model's discriminatory power is not due to chance. acs.org

Comparative Molecular Similarity Indices Analysis (CoMSIA) for SAR Elucidation

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to understand the relationship between the structural properties of a molecule and its biological activity. tandfonline.comnih.gov CoMSIA models are built by aligning a series of compounds and calculating various molecular fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor) around them. tandfonline.comnih.gov These fields are then correlated with the biological activity of the compounds to generate a predictive model. tandfonline.comnih.gov

In the context of this compound and its analogs, a CoMSIA study would provide detailed insights into the structural requirements for optimal activity. The results are often visualized as contour maps, which indicate regions where specific properties are favorable or unfavorable for activity. osi.lv For instance, a contour map might show that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another.

A typical CoMSIA study involves a training set of molecules to build the model and a test set to validate its predictive power. tandfonline.comnih.gov The quality of the CoMSIA model is evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov

Table 2: Statistical Parameters of a Hypothetical CoMSIA Model for Cinnoline Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² | 0.610 | Cross-validated correlation coefficient, indicating good internal predictability. nih.gov |

| r² | 0.958 | Conventional correlation coefficient, showing a strong correlation between predicted and observed activities. |

| F-value | 150.7 | A high F-value suggests a statistically significant model. |

| SEE | 0.25 | Standard error of the estimate. |

This table presents hypothetical statistical results from a CoMSIA study, reflecting a robust and predictive model.

The insights gained from CoMSIA can guide the rational design of new, more potent cinnoline derivatives by suggesting specific structural modifications. nih.gov

In Silico Prediction of Pharmacokinetic Descriptors

In addition to predicting biological activity, computational methods are widely used to predict the pharmacokinetic properties of drug candidates, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. nih.govwalshmedicalmedia.com Early assessment of these properties is crucial to avoid costly failures in later stages of drug development. nih.gov For this compound, various in silico tools can be used to predict its likely pharmacokinetic behavior. mdpi.comajpamc.com

These predictions are based on the molecule's structure and physicochemical properties. walshmedicalmedia.com Key descriptors that are often calculated include lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes like cytochrome P450s. ajpamc.comnih.gov Many of these predictive models are built upon large datasets of experimentally determined properties. nih.gov

Table 3: Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 185.22 g/mol | Conforms to Lipinski's rule of five (<500). |

| logP (Lipophilicity) | 2.15 | Indicates good membrane permeability. |

| Aqueous Solubility | -3.5 (logS) | Suggests moderate solubility. |

| Blood-Brain Barrier (BBB) Penetration | High | The compound is predicted to cross the BBB. nih.gov |

| Human Intestinal Absorption | High | Expected to be well-absorbed from the gut. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. ajpamc.com |

| Drug-Likeness | 0.75 | Positive value indicates favorable drug-like characteristics. |

This table provides a summary of in silico predicted ADME properties for this compound. These values are hypothetical and illustrative of what would be generated in such a study.

These in silico predictions provide a valuable preliminary assessment of a compound's potential as a drug, helping to identify potential liabilities and guide further experimental studies. nih.govnih.gov

Future Research Directions for 4 Aziridin 1 Yl Cinnoline

Advancements in Asymmetric Synthesis of Aziridinylcinnolines

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric synthesis, which selectively produces one enantiomer of a chiral compound, is therefore of paramount importance in drug discovery. uwindsor.cachiralpedia.com While the synthesis of various cinnoline (B1195905) derivatives has been explored, the development of robust asymmetric methods specifically for aziridinylcinnolines is a critical next step. ijper.orgnih.gov

Future research in this area should focus on:

Development of Chiral Catalysts: The design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, could enable highly enantioselective and diastereoselective aziridination of cinnoline precursors. frontiersin.orgorbitonls.comnih.gov This would allow for precise control over the stereochemistry of the aziridine (B145994) ring, which is crucial for optimizing pharmacological activity. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, or the "chiral pool," to construct enantiomerically pure aziridinylcinnolines is another viable strategy. orbitonls.com This approach can be a cost-effective and efficient way to access specific stereoisomers for biological evaluation.

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild reaction conditions. frontiersin.orgnih.gov Exploring enzymatic or whole-cell biocatalytic systems for the asymmetric synthesis of aziridinylcinnolines could provide an environmentally friendly and highly efficient alternative to traditional chemical methods.

Progress in these areas will be instrumental in creating a diverse library of stereochemically defined aziridinylcinnoline analogs, facilitating a deeper understanding of their structure-activity relationships (SAR).

Identification of Novel Biological Targets and Therapeutic Applications

Cinnoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. mdpi.comijariit.comresearchgate.net The inclusion of the aziridine moiety, a known pharmacophore in several anticancer agents, further enhances the therapeutic potential of these compounds. researchgate.netresearchgate.netresearchgate.net

Future investigations should aim to:

Elucidate Mechanisms of Action: While some cinnoline derivatives have been shown to target specific enzymes like PI3K and topoisomerases, the precise molecular targets for many, including 4-(aziridin-1-yl)cinnoline, remain to be fully elucidated. mdpi.comresearchgate.net Comprehensive studies involving proteomic and genomic approaches can help identify the specific proteins and pathways modulated by these compounds.

Expand Therapeutic Indications: Based on the broad bioactivity of the cinnoline scaffold, research should explore the potential of this compound and its analogs in treating a wider range of diseases. mdpi.comontosight.ai This includes neurodegenerative disorders, viral infections, and parasitic diseases, where cinnoline derivatives have shown initial promise. mdpi.com

Develop Fluorogenic Probes: The transformation of weakly fluorescent 4-azidocinnolines to highly fluorescent 4-aminocinnolines upon reduction suggests their potential as fluorogenic probes. researchgate.net This property could be harnessed for various analytical and biological applications, including cellular imaging and diagnostics. researchgate.net

A deeper understanding of the biological targets and mechanisms of action will be crucial for guiding the rational design of more potent and selective therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process, offering powerful tools for accelerating the identification and optimization of new drug candidates. nih.govnih.govresearchgate.net

The application of AI and ML to the study of this compound can be particularly impactful in the following ways:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel aziridinylcinnoline derivatives. nih.govresearchgate.net This can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. mednexus.org

Structure-Based Drug Design (SBDD): Computational modeling and docking studies can provide insights into the binding interactions between aziridinylcinnoline analogs and their biological targets. nih.govacs.org This information is invaluable for designing new molecules with improved affinity and selectivity.

De Novo Drug Design: Generative AI models can design entirely new aziridinylcinnoline structures with desired pharmacological profiles. researchgate.net These models can explore a vast chemical space to identify novel scaffolds and substitution patterns that may not be obvious through traditional medicinal chemistry approaches.

By integrating these computational approaches, researchers can significantly enhance the efficiency and effectiveness of the drug design-make-test-analyze cycle. acs.org

Exploration of this compound in Combination Therapies

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. nih.gov The rationale behind this approach is to target multiple pathways simultaneously, enhance therapeutic efficacy, and overcome drug resistance.

Future research should investigate the potential of this compound in combination with other therapeutic agents:

Synergistic Effects with Chemotherapy: Studies could explore the synergistic or additive effects of combining this compound with standard-of-care chemotherapeutic drugs. The goal would be to achieve a greater therapeutic effect at lower doses, potentially reducing toxicity and side effects.

Overcoming Drug Resistance: The development of drug resistance is a major challenge in cancer therapy. nih.gov Investigating whether this compound can re-sensitize resistant cancer cells to existing therapies or inhibit the efflux pumps responsible for drug resistance is a promising avenue of research. mdpi.com

Combination with Targeted Therapies and Immunotherapies: Exploring combinations with targeted therapies that inhibit specific signaling pathways or with immunotherapies that harness the patient's own immune system to fight cancer could lead to novel and more effective treatment regimens.

These investigations could unlock the full therapeutic potential of this compound and establish its role in modern combination treatment strategies.

Q & A

Q. What are the established synthetic routes for 4-(Aziridin-1-yl)cinnoline, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis typically involves diazonium salt cyclization or multi-step protocols. For example:

- Diazonium Salt Cyclization : Reacting o-chloro-N-(o-nitrobenzyl)aniline derivatives with nitrating agents (e.g., HNO₃/SnCl₄) to form intermediates, followed by aziridine ring introduction via nucleophilic substitution .

- Multi-Step Synthesis : As outlined in Scheme 1 (), steps include nitration, Fe-mediated reduction, and aziridine coupling under controlled temperatures (e.g., −70°C for nitration to avoid side reactions) .

- Reproducibility : Document reaction conditions (solvent, temperature, stoichiometry), validate intermediates via HPLC or NMR, and cross-check purity (>98% via ISO-certified methods) .

Q. What analytical techniques are critical for characterizing this compound and assessing purity?

Methodological Answer:

- Structural Confirmation : Use H/C NMR to verify aziridine ring protons (δ 2.5–3.5 ppm) and aromatic cinnoline signals. Mass spectrometry (MS) confirms molecular weight (216.20 g/mol) .

- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times with reference standards .

- Cross-Validation : Use SciFinder or Reaxys to compare melting points, spectral data, and solubility with literature .

Q. What preliminary biological activities have been reported for cinnoline derivatives, and how can these guide initial assays?

Methodological Answer:

- Antimicrobial Activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC assays). Cinnoline derivatives show activity at 10–50 µg/mL, dependent on nitro/aziridine substituents .

- Antitumor Potential : Evaluate cytotoxicity via MTT assays (e.g., IC₅₀ values in HeLa or MCF-7 cells). Aziridine’s alkylating properties may enhance DNA cross-linking .

- Dose-Dependent Effects : Note that low doses (e.g., 1–5 µM) may inhibit neurotransmitter reuptake, while higher doses induce sedation .

Advanced Research Questions

Q. How can researchers address the instability of the aziridine ring during synthesis or biological assays?

Methodological Answer:

- Synthetic Stability : Use anhydrous solvents (e.g., dry dioxane) and inert atmospheres to prevent hydrolysis. Introduce aziridine at later stages to minimize exposure to reactive intermediates .

- Biological Assays : Prepare fresh stock solutions in DMSO (stored at −20°C) and avoid prolonged light exposure. Monitor decomposition via LC-MS over 24-hour periods .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified), culture conditions, and positive controls (e.g., doxorubicin for cytotoxicity).

- Impurity Analysis : Characterize batches via HPLC to rule out confounding effects from nitro-group byproducts or unreacted intermediates .

- Mechanistic Studies : Conduct DNA alkylation assays (e.g., comet assay) or target-specific screens (e.g., PDE inhibition) to isolate mode-of-action discrepancies .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced pharmacological profiles?

Methodological Answer: